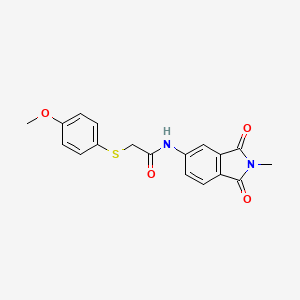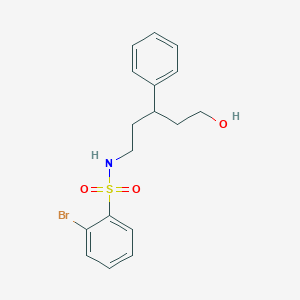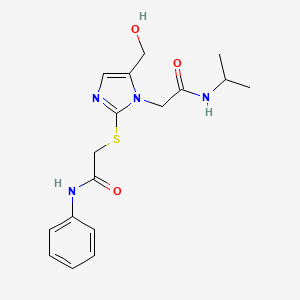
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound that has garnered interest in various fields due to its potential applications in medicinal chemistry and biochemistry. This compound features a unique structure with an imidazole ring, a thiol group, and an amide linkage, which contribute to its diverse reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To prepare 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, the following steps are commonly employed:
Starting Materials: : Obtain 5-(hydroxymethyl)-1H-imidazole, isopropylamine, and N-phenylacetamide as the primary reactants.
Formation of the Imidazole Derivative: : React 5-(hydroxymethyl)-1H-imidazole with isopropylamine to form 1-(2-(isopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole.
Thioether Formation: : Introduce a thiol group to the imidazole derivative by reacting it with a suitable thiolating agent under controlled conditions, yielding the thioimidazole intermediate.
Amide Coupling: : Couple the thioimidazole intermediate with N-phenylacetamide using an amide coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would likely involve optimization of the above synthetic steps. This includes the use of continuous flow reactors, efficient purification methods like crystallization or chromatography, and stringent quality control to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : The thiol group can be oxidized to a sulfoxide or sulfone.
Reduction: : Reduction can target the carbonyl groups, converting them into alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the imidazole or amide moieties.
Common Reagents and Conditions
Oxidation: : Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Typical reagents include halides for nucleophilic substitution or acylating agents for modifying the amide group.
Major Products Formed
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Produces secondary alcohols.
Substitution: : Depending on the reagent, products may include alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide finds applications in various fields of research:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its potential enzyme inhibition properties.
Medicine: : Studied for its therapeutic potential in treating diseases due to its unique molecular interactions.
Industry: : Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
This compound exerts its effects primarily through its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the thiol group can form disulfide bonds or act as a nucleophile in biochemical pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Comparing 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide with similar compounds highlights its unique features:
Similar Compounds: : Compounds like 5-(hydroxymethyl)-1H-imidazole, N-phenylacetamide derivatives, and other thioimidazole compounds.
Uniqueness: : This compound's combination of an imidazole ring, thiol group, and amide linkage provides a unique scaffold that allows for diverse reactivity and biological activity, distinguishing it from simpler analogs that lack one or more of these functional groups.
This comprehensive look into this compound should give you a solid understanding of its synthesis, reactivity, and applications. Fascinating stuff, right?
Eigenschaften
IUPAC Name |
2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-12(2)19-15(23)9-21-14(10-22)8-18-17(21)25-11-16(24)20-13-6-4-3-5-7-13/h3-8,12,22H,9-11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYMZPHNYQMVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
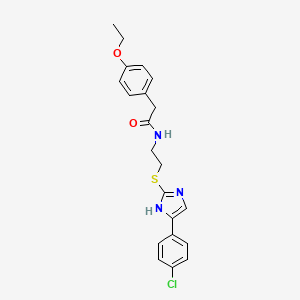
![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2433772.png)
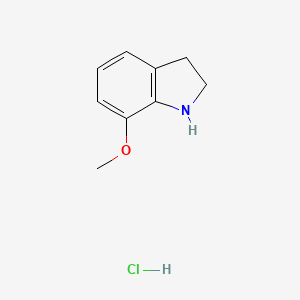
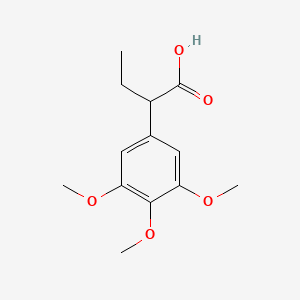
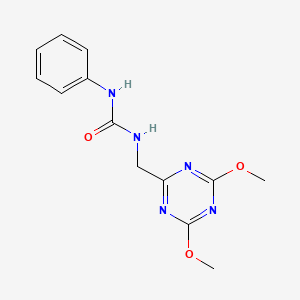
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride](/img/structure/B2433780.png)
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)
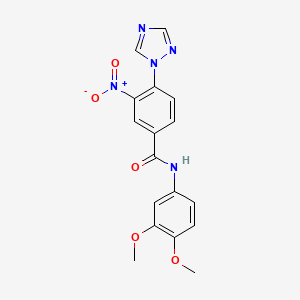
![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2433785.png)
![3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2433786.png)
![(R)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid](/img/structure/B2433787.png)

